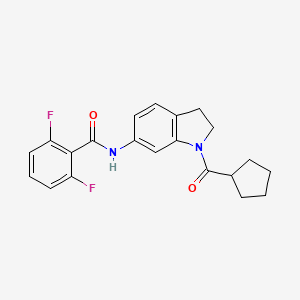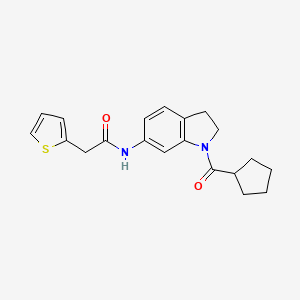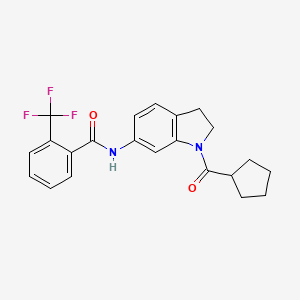
N-(1-cyclopentanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2-(3-methylphenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-cyclopentanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2-(3-methylphenyl)acetamide, commonly referred to as CID-71905, is a synthetic compound that has been extensively studied for its potential applications in scientific research. CID-71905 is a member of the family of indoles, which are aromatic heterocyclic compounds that are known for their ability to act as ligands, or molecules that bind to other molecules. CID-71905 has been shown to have a wide range of biochemical and physiological effects, making it a promising compound for use in laboratory experiments.
科学研究应用
CID-71905 has been studied extensively for its potential applications in scientific research. It has been found to have a wide range of biochemical and physiological effects, making it a promising compound for use in laboratory experiments. CID-71905 has been used to study the effects of various drugs on the body, as well as the effects of various hormones on the body. Additionally, it has been used to study the effects of various environmental toxins on the body.
作用机制
The exact mechanism of action of CID-71905 is not yet fully understood. However, it is believed that the compound binds to specific receptors in the body, which then triggers a cascade of biochemical reactions. These reactions can lead to a wide range of effects, such as the activation of certain enzymes or the inhibition of certain pathways.
Biochemical and Physiological Effects
CID-71905 has been shown to have a wide range of biochemical and physiological effects. It has been found to have anti-inflammatory, antioxidant, and anti-cancer effects, as well as the ability to modulate the immune system. Additionally, it has been found to have neuroprotective effects, meaning it can protect neurons from damage caused by oxidative stress.
实验室实验的优点和局限性
CID-71905 has several advantages for use in laboratory experiments. It is relatively easy to synthesize, making it cost-effective and accessible. Additionally, it has a wide range of biochemical and physiological effects, making it a versatile compound for use in experiments. However, there are also some limitations to using CID-71905 in experiments. It is not water soluble, making it difficult to use in experiments that require aqueous solutions. Additionally, it is not very stable, meaning it can degrade over time.
未来方向
There are several potential future directions for the use of CID-71905 in scientific research. One potential direction is the study of its neuroprotective effects in the context of neurodegenerative diseases, such as Alzheimer’s and Parkinson’s. Additionally, further research could be done on its anti-inflammatory and antioxidant effects, as well as its potential applications in cancer research. Additionally, further research could be done on its ability to modulate the immune system, as well as its potential applications in the treatment of autoimmune diseases. Finally, further research could be done on its pharmacokinetics, as well as its potential applications in drug delivery systems.
合成方法
CID-71905 can be synthesized using a variety of different methods. One of the most commonly used methods is a palladium-catalyzed cross-coupling reaction. This method involves the use of a palladium catalyst, an organic amine, and an aryl halide. The amine and aryl halide react to form the desired product in the presence of the palladium catalyst. Other methods for synthesizing CID-71905 include condensation reactions and the use of a Grignard reagent.
属性
IUPAC Name |
N-[1-(cyclopentanecarbonyl)-2,3-dihydroindol-6-yl]-2-(3-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O2/c1-16-5-4-6-17(13-16)14-22(26)24-20-10-9-18-11-12-25(21(18)15-20)23(27)19-7-2-3-8-19/h4-6,9-10,13,15,19H,2-3,7-8,11-12,14H2,1H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRFVRQDXSGPXDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(=O)NC2=CC3=C(CCN3C(=O)C4CCCC4)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-fluoro-N-[1-(thiophene-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]benzamide](/img/structure/B6535956.png)
![N-[1-(thiophene-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]-2-(trifluoromethyl)benzamide](/img/structure/B6535959.png)
![ethyl N-[1-(thiophene-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]carbamate](/img/structure/B6535965.png)
![2-methoxy-N-[1-(thiophene-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]acetamide](/img/structure/B6535966.png)
![2-(methylsulfanyl)-N-[1-(thiophene-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]pyridine-3-carboxamide](/img/structure/B6535968.png)
![2-(2-methoxyphenoxy)-N-[1-(thiophene-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]acetamide](/img/structure/B6535980.png)







